2-(Methylthio)benzonitrile

Descripción

Significance and Research Context in Organic Chemistry and Materials Science

In the realm of organic chemistry, 2-(Methylthio)benzonitrile serves as a crucial building block for the synthesis of more complex molecules. Its nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, while the methylthio group offers a site for oxidation or substitution reactions. This dual reactivity allows for the construction of a diverse range of organic structures.

One notable application is in the synthesis of sulfur-containing heterocyclic compounds. For instance, research has demonstrated its use as a precursor in the electrophilic cyclization reactions to form 2,3-disubstituted benzo[b]thiophenes. These motifs are prevalent in many biologically active molecules and functional materials.

While direct applications of this compound in materials science are not extensively documented, the structural motifs it helps create are of significant interest. Benzonitrile (B105546) derivatives, in general, are explored for their optical and electronic properties. Furthermore, methylthiolated polycyclic aromatic hydrocarbons, which can be conceptually linked to structures derived from this compound, are being investigated as promising molecular semiconductors with high charge carrier mobility. nih.gov The presence of the sulfur atom can enhance intermolecular interactions, which is a critical factor in the performance of organic electronic materials.

Interdisciplinary Relevance in Pharmaceutical and Agrochemical Development

The versatility of this compound extends into the life sciences, where it is recognized as an important intermediate in the development of new pharmaceutical and agrochemical agents. chemicalbook.comfishersci.at Many bioactive molecules contain the benzonitrile scaffold, and the specific substitution pattern of this compound allows for the synthesis of unique drug candidates.

Its role as a pharmaceutical intermediate is well-established, contributing to the synthesis of various therapeutic agents. chemicalbook.comfishersci.at The ability to introduce the sulfur-containing group alongside the reactive nitrile functionality provides a pathway to novel heterocyclic systems, which are a cornerstone of modern medicinal chemistry. Nitrogen-containing heterocycles, often synthesized from nitrile precursors, are present in a significant percentage of FDA-approved drugs. nih.gov

In the field of agrochemical development, derivatives of benzonitrile are utilized in the creation of pesticides and herbicides. The introduction of a methylthio group can influence the biological activity and metabolic stability of these compounds. For example, derivatives of this compound have been investigated for their potential as active ingredients in crop protection products.

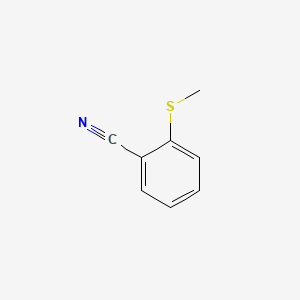

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSANDJGNKIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216290 | |

| Record name | 2-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-54-7 | |

| Record name | 2-(Methylthio)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Benzonitrile and Analogues

Established Laboratory Synthesis Routes

Thioetherification via Nucleophilic Substitution of Halogenated Benzonitriles

A primary and widely utilized method for the laboratory synthesis of 2-(methylthio)benzonitrile involves the nucleophilic aromatic substitution (SNAr) of a halogenated benzonitrile (B105546), typically 2-chlorobenzonitrile (B47944). This reaction is carried out with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or sodium methyl mercaptide.

The reaction generally proceeds by dissolving the halogenated benzonitrile in a suitable solvent, followed by the addition of the sulfur nucleophile. The presence of an electron-withdrawing nitrile group ortho to the halogen atom activates the aromatic ring towards nucleophilic attack, facilitating the substitution.

A Chinese patent describes a common industrial adaptation of this laboratory route, which involves the reaction of o-chlorobenzonitrile with an aqueous solution of sodium methyl mercaptide. The reaction is typically heated to ensure a high conversion rate of the starting material.

Table 1: Representative Laboratory Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| o-Chlorobenzonitrile | Sodium methyl mercaptide | Not Specified | 75 °C | 6 hours | >99% conversion |

Synthesis from Hydroxyimino-(2-methylsulfanyl-phenyl)-acetic Acid Methyl Ester

An alternative, though less commonly cited, laboratory synthesis of this compound involves the dehydration of hydroxyimino-(2-methylsulfanyl-phenyl)-acetic acid methyl ester. This method utilizes a dehydrating agent to convert the oxime functional group into a nitrile.

According to available chemical literature, this transformation can be achieved using acetic anhydride (B1165640) in pyridine. The reaction proceeds over a period of 24 hours and has been reported to yield approximately 83% of the desired this compound product. This synthetic route offers a different approach, starting from a more complex precursor.

Industrial Scale Production Approaches and Optimization

The industrial production of this compound predominantly follows the nucleophilic substitution pathway due to its cost-effectiveness, high yield, and safety profile compared to other methods. Optimization of this process is crucial for large-scale manufacturing.

Phase-Transfer Catalysis in Large-Scale Synthesis of this compound

To enhance the efficiency and facilitate the reaction between the aqueous sodium methyl mercaptide solution and the organic o-chlorobenzonitrile, phase-transfer catalysis (PTC) is widely employed in industrial settings. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are capable of transferring the thiomethoxide anion from the aqueous phase to the organic phase, where it can react with the aryl halide.

A specific industrial method involves the use of tetrabutylammonium (B224687) bromide as the phase-transfer catalyst. The reaction is carried out by mixing o-chlorobenzonitrile, a 20% aqueous solution of sodium methyl mercaptide, and the catalyst, followed by heating to around 75°C for several hours. This approach allows for high conversion rates, often exceeding 99%.

Table 2: Industrial Synthesis of this compound using Phase-Transfer Catalysis

| Starting Material | Reagent | Catalyst | Temperature | Reaction Time | Conversion Rate | Reference |

| 190g o-Chlorobenzonitrile | 500g 20% Sodium methyl mercaptide | 1.0g Tetrabutylammonium bromide | 75 °C | 6 hours | >99% |

The use of PTC offers several advantages in an industrial context, including milder reaction conditions, increased reaction rates, and the ability to use aqueous solutions of reagents, which is both economically and environmentally beneficial.

Strategies for Impurity Control during Industrial Production

A key challenge in the industrial production of this compound via the aforementioned method is the formation of the impurity, o-methylthiobenzamide. This byproduct arises from the hydrolysis of the nitrile group of the product under the alkaline conditions of the reaction.

To control the level of this impurity, a post-reaction treatment step is often implemented. One patented method describes the addition of a solvent such as 1,2-dichloroethane (B1671644) to the reaction mixture after the initial reaction is complete. This is followed by azeotropic dehydration to remove water, which can drive the hydrolysis reaction. Subsequently, an acid chloride, like benzoyl chloride, is added to the dehydrated organic phase. The acid chloride reacts with the o-methylthiobenzamide impurity to form a new compound that can be easily removed through a subsequent alkaline wash. This process effectively reduces the concentration of the benzamide (B126) impurity in the final product to below 0.1%.

Targeted Synthesis of Substituted and Fluorinated this compound Derivatives

The synthesis of substituted and fluorinated analogs of this compound is of interest for the development of new materials and potential pharmaceutical agents.

The introduction of substituents onto the aromatic ring can be achieved by starting with appropriately substituted halogenated benzonitriles and then performing the thioetherification reaction as described in section 2.1.1. For example, the synthesis of nitro-substituted derivatives can be accomplished by reacting a di- or tri-nitro-substituted halobenzonitrile with a thiol in the presence of a base.

Fluorinated derivatives are also of significant interest. The synthesis of compounds such as 2-fluoro-3-(methylthio)benzonitrile (B14765298) and 2-fluoro-6-methoxy-3-(methylthio)benzonitrile has been reported, indicating that the nucleophilic substitution of a fluorine atom with thiomethoxide is a viable route to certain fluorinated analogs. However, the reactivity of aryl fluorides in SNAr reactions is highly dependent on the electronic nature and position of other substituents on the ring.

The synthesis of more complex derivatives, such as 2-methylthio-4-arylaminoquinazolines, often involves a multi-step process where the this compound moiety is constructed as part of a larger heterocyclic framework.

Regioselective Lithiation and Subsequent Thioether Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings in a regioselective manner. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a desired substituent.

While the cyano group of benzonitrile is not a strong directing group itself, related strategies involving ortho-lithiation have been successfully employed for other aromatic compounds, providing a blueprint for the synthesis of this compound. For instance, the carboxyl group has been shown to be an effective DMG. In a study on the directed lithiation of unprotected benzoic acids, the ortho-lithiated species was generated and subsequently reacted with dimethyl disulfide to yield the corresponding ortho-methylthio derivative. rsc.org This transformation demonstrates the principle of introducing a methylthio group regioselectively after a directed lithiation step.

This synthetic approach can be conceptually applied to a suitably protected or derivatized benzonitrile to achieve the synthesis of this compound. The general reaction scheme would involve the ortho-lithiation of the aromatic ring, directed by a suitable group, followed by quenching with dimethyl disulfide.

Table 1: Conceptual Reaction Data for Regioselective Lithiation and Thioether Introduction

| Starting Material | Reagents | Electrophile | Product |

| Benzoic Acid | 1. sec-BuLi, TMEDA, THF | Dimethyl disulfide | 2-(Methylthio)benzoic acid |

This table is based on the methodology described for benzoic acid and serves as a model for the synthesis of this compound via a similar pathway.

Selective Nucleophilic Aromatic Substitution in Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a well-established mechanism for the substitution of a leaving group on an aromatic ring by a nucleophile. pressbooks.publibretexts.org The reaction is particularly efficient when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com Halogens, especially fluorine, are common leaving groups in SNAr reactions.

The synthesis of this compound can be effectively achieved via the nucleophilic aromatic substitution of a 2-halobenzonitrile, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile, with a methylthiolate source. Sodium thiomethoxide is a commonly used nucleophile for this purpose. chemsrc.com The electron-withdrawing nature of the cyano group in the ortho position facilitates the attack of the thiomethoxide nucleophile and the subsequent displacement of the halide.

A documented synthesis of a closely related analogue, 2-(4'-chloro-phenylthio)-benzonitrile, involves the reaction of the sodium salt of 4-chlorothiophenol (B41493) with 2-chlorobenzonitrile in an organic solvent. prepchem.com This further illustrates the utility of this methodology for creating aryl thioether linkages at the 2-position of a benzonitrile core. The reactivity of thiomethoxide ion with various halogeno-aromatic compounds has been a subject of study in the context of nucleophilic aromatic substitution. documentsdelivered.com

Table 2: Reaction Data for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Product |

| 2-Chlorobenzonitrile | Sodium thiomethoxide | Not specified | This compound |

| 2-Chlorobenzonitrile | Sodium 4-chlorothiophenoxide | Organic Solvent | 2-(4'-Chlorophenylthio)benzonitrile |

Chemical Transformations and Reaction Mechanisms of 2 Methylthio Benzonitrile

Reactivity of the Nitrile Functionality

The nitrile group in 2-(methylthio)benzonitrile is a versatile functional group that can undergo several important transformations, including cyclization reactions to form heterocycles and hydrolysis to produce amides.

The reaction of nitriles with amino alcohols to form 2-substituted oxazolines is a well-established synthetic method. acs.orgwikipedia.org This transformation can be achieved under metal- and catalyst-free conditions, highlighting its efficiency and broad applicability. acs.org Various catalysts, including copper-N-heterocyclic carbene (NHC) complexes and magnetically recoverable Pd/Fe3O4, have been shown to facilitate this reaction, often under mild conditions. acs.orgderpharmachemica.com

The electronic nature of substituents on the benzonitrile (B105546) ring can influence the reaction outcome. Electron-withdrawing groups generally lead to excellent yields of the corresponding oxazoline, while electron-donating groups may result in more moderate yields. acs.org The synthesis of 2-oxazolines from this compound, specifically, can be accomplished through these established methods, providing a pathway to a range of heterocyclic compounds with potential applications in catalysis and materials science.

Table 1: Catalytic Systems for Oxazoline Synthesis from Nitriles

| Catalyst System | Key Features | Reference |

| Copper-NHC Complexes | Milder conditions, substoichiometric base usage. | acs.org |

| Magnetically Recoverable Pd/Fe3O4 | High catalytic activity, easy recovery and recycling. | derpharmachemica.com |

| Metal- and Catalyst-Free | Good to excellent yields, tolerates various functional groups. | acs.org |

This table summarizes different catalytic approaches for the synthesis of oxazolines from nitriles, including this compound.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to a carboxamide and then to a carboxylic acid. wikipedia.org This process can be catalyzed by either acids or bases. libretexts.orgsavemyexams.com In the context of this compound, partial hydrolysis leads to the formation of 2-(methylthio)benzamide. This amide can be an important synthetic intermediate or an impurity depending on the desired final product.

The conversion of nitriles to amides can be achieved with high selectivity under controlled conditions. For instance, using sodium hydroxide (B78521) in isopropyl alcohol has been shown to be an effective method for the hydration of various organonitriles to their corresponding amides. oatext.com Careful control of reaction parameters such as temperature and reaction time is crucial to prevent further hydrolysis of the amide to the carboxylic acid. commonorganicchemistry.com The formation of 2-(methylthio)benzamide is a key step in certain synthetic routes, such as the synthesis of benzisothiazolones. google.com

Transformations Involving the Methylthio Moiety

The methylthio group of this compound is susceptible to oxidation and can participate in cyclization reactions following halogenation. These transformations expand the synthetic utility of this compound.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net Electrochemical methods offer a green and efficient way to achieve this transformation. acs.orgacs.org By controlling the amount of electric charge passed through the reaction, it is possible to selectively produce either the sulfoxide or the sulfone. acs.org For example, the electrolysis of this compound can yield 2-(methylsulfinyl)benzonitrile or 2-(methylsulfonyl)benzonitrile (B1592557) in good yields. acs.orgacs.org

Chemical oxidizing agents, such as hydrogen peroxide catalyzed by scandium triflate, can also be used for the chemoselective mono-oxidation of thioethers to sulfoxides with minimal over-oxidation. organic-chemistry.org These oxidation products, particularly the sulfoxides, are valuable intermediates in organic synthesis. For instance, 2-(methylsulfinyl)benzamide, derived from the corresponding nitrile, is a precursor for the synthesis of 1,2-benzisothiazol-3-one. google.com

Table 2: Electrochemical Oxidation of this compound

| Product | Charge (F/mol) | Yield | Reference |

| 2-(Methylsulfinyl)benzonitrile | 2 | Moderate | acs.org |

| 2-(Methylsulfonyl)benzonitrile | 6 | Very Good | acs.org |

This table shows the products and yields obtained from the electrochemical oxidation of this compound under different conditions.

This compound serves as a starting material for the synthesis of 1,2-benzisothiazol-3-ones, which are compounds with antibacterial and antifungal properties. google.com The synthesis involves treating this compound with a halogenating agent, such as chlorine or sulfuryl chloride, in the presence of water. google.com This reaction proceeds via a cyclization mechanism. A similar strategy involves the use of Selectfluor® on 2-(methylthio)benzamides to achieve cyclization to benzo[d]isothiazolones. arkat-usa.org

The process can be carried out in a one-pot synthesis starting from a 2-halobenzonitrile, which is first converted to this compound and then subjected to halogenation and cyclization. google.com This approach provides an efficient route to this important class of heterocyclic compounds.

Exploration of Reaction Pathways for Derivatization

The presence of both a nitrile and a methylthio group on the same aromatic ring opens up diverse possibilities for further derivatization. While the direct functionalization of the aromatic ring of this compound itself is not extensively detailed in the provided context, general strategies for the derivatization of substituted benzonitriles can be considered.

For instance, transition metal-catalyzed C-H bond functionalization is a powerful tool for introducing new substituents onto aromatic rings. nih.govrsc.org Although the cyano group can sometimes interfere with catalytic cycles, methods have been developed to overcome this challenge, such as using a directing group that can later be converted into a nitrile. nih.govrsc.orgscispace.com These advanced synthetic methods could potentially be applied to this compound to create a wide array of novel compounds with tailored properties for various applications. The methylthio group itself can also direct ortho-lithiation, providing another avenue for the introduction of substituents onto the aromatic ring.

One-Pot Synthetic Sequences Utilizing this compound Intermediates

While multi-step syntheses are common, one-pot sequences that leverage this compound as a transient intermediate offer an efficient alternative for constructing certain heterocyclic systems. These processes are advantageous as they reduce the need for isolating and purifying intermediates, thereby saving time, reagents, and minimizing waste.

A significant example is the one-pot synthesis of 1,2-benzisothiazol-3-ones. google.com This method begins with the reaction of a 2-halobenzonitrile, such as 2-chlorobenzonitrile (B47944), with an alkanethiol in the presence of a base within a heterogeneous solvent system. This initial step forms the 2-(alkylthio)benzonitrile intermediate in the organic layer. Without isolation, this intermediate is then treated with a halogenating agent in the presence of water, which induces cyclization to yield the final 1,2-benzisothiazol-3-one product. For example, reacting 2-chlorobenzonitrile with a methylthiol source generates this compound, which is then cyclized. This process is notable for its high yield and the ability to reuse the aqueous layer containing the phase-transfer catalyst. google.com

The following table outlines the key stages of this one-pot synthesis.

| Stage | Reaction | Reagents and Conditions | Intermediate Formed | Final Product | Overall Yield (%) | Reference |

| 1 | Thioether Formation | 2-Chlorobenzonitrile, Methanethiol source, Base, Phase-transfer catalyst, Water-insoluble solvent | This compound | google.com | ||

| 2 | Cyclization | Halogenating agent (e.g., Sulfuryl chloride), Water | - | 1,2-Benzisothiazol-3-one | 98 (for intermediate), High (overall) | google.com |

Another relevant one-pot procedure involves the synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides. chemrxiv.org While this does not start from this compound, it employs a one-pot reduction and cyclization strategy that is conceptually similar to how a this compound intermediate could be transformed in a single pot. In this reaction, the disulfide is reduced in the presence of an acid, leading to the in-situ formation of an aminothiophenol equivalent that then cyclizes. chemrxiv.org

These examples demonstrate the utility of designing synthetic sequences where reactive intermediates, such as this compound, are generated and consumed in a single reaction vessel to produce valuable heterocyclic compounds efficiently.

Advanced Spectroscopic and Computational Investigations of 2 Methylthio Benzonitrile

Vibrational Spectroscopy for Structural Elucidation and Band Assignment

Vibrational spectroscopy, coupled with computational methods like Density Functional Theory (DFT), has been instrumental in elucidating the complex structure of 2-(Methylthio)benzonitrile. Comprehensive studies have utilized various techniques to record and interpret the molecule's vibrational spectra across different phases. capot.cnrsc.org The interpretation of these spectra is significantly aided by normal coordinate analysis and force field calculations based on DFT, commonly using B3LYP/6-31G* and B3LYP/6-311+G** methods. capot.cnrsc.org

The solid-phase Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded in the 4000–50 cm⁻¹ region. capot.cn These studies are fundamental for identifying the characteristic functional groups and vibrational modes of the molecule. The spectra are interpreted by comparing the observed frequencies with those calculated using scaled DFT force fields, which allows for a detailed assignment of the vibrational bands. capot.cn For instance, analysis of FT-IR data, including attenuated total reflectance (ATR-IR) measurements, provides a comprehensive vibrational profile of the compound in its neat form. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~2225 | ν(C≡N) stretch |

| ~1580 | ν(C-C) aromatic stretch |

| ~1465 | ν(C-C) aromatic stretch |

| ~750 | γ(C-H) out-of-plane bend |

| ~690 | ν(C-S) stretch |

Note: Frequencies are approximate and based on typical values for the assigned functional groups.

Complementing FT-IR data, the solid-phase Fourier Transform Raman (FT-Raman) spectrum has been analyzed in the 3500–100 cm⁻¹ range. capot.cn FT-Raman spectroscopy is particularly useful for observing symmetric vibrations and those involving non-polar bonds, which may be weak or absent in the IR spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational framework of this compound. capot.cn The simulation of the Raman spectrum using results from DFT calculations has shown excellent agreement with the observed spectral patterns, validating the theoretical models used. capot.cn

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3060 | ν(C-H) aromatic stretch |

| ~2225 | ν(C≡N) stretch |

| ~1000 | Aromatic ring breathing mode |

| ~690 | ν(C-S) stretch |

| ~290 | δ(S-CH₃) deformation |

Note: Frequencies are approximate and based on typical values for the assigned functional groups.

The vapor phase spectrum of this compound has been recorded using Gas Chromatography-Infrared (GC/IR) spectroscopy in the 4000–650 cm⁻¹ region. capot.cnpdx.edu This method allows for the analysis of the molecule in an isolated, gaseous state, free from intermolecular interactions present in the solid phase. The data obtained from GC/IR provides valuable information for refining the force field calculations and ensuring the accuracy of the vibrational assignments made in the condensed phases. capot.cn

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is routinely used to characterize this compound, confirming its molecular structure by identifying the chemical environments of its hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the methyl (-CH₃) protons of the methylthio group. While ¹H NMR is a standard analysis for this compound, detailed, publicly available research articles focusing specifically on its ¹H NMR chemical shift and coupling constant analysis are not prevalent in the searched literature. However, predictive models and spectral databases are often used to estimate the chemical shifts. The aromatic protons typically appear as a complex multiplet in the downfield region, while the methyl protons appear as a singlet in the upfield region, consistent with the structure.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules like this compound.

The initial step in computational analysis involves the full optimization of the molecular structure to find its most stable geometry. For this compound, this has been achieved using DFT methods, commonly employing the B3LYP functional with basis sets such as 6-31G* and 6-311+G**. researchgate.net These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Following structure optimization, force field calculations are performed. researchgate.netscispace.com The force field consists of the second derivatives of the energy with respect to the nuclear coordinates and is crucial for predicting vibrational frequencies. For this compound, the force field has been calculated using the same DFT methods (B3LYP/6-31G* and B3LYP/6-311+G**) to provide a theoretical basis for interpreting experimental infrared (IR) and Raman spectra. researchgate.net

Normal coordinate analysis is a fundamental technique used to understand and assign the vibrational modes of a molecule. nih.gov For this compound, this analysis was conducted based on the force field obtained from DFT calculations. researchgate.net The process involves solving the vibrational secular equation to yield the frequencies and forms of the normal modes of vibration.

The predicted vibrational frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C-C aromatic ring stretching, C-S stretching, and the characteristic C≡N nitrile stretch. researchgate.netijrte.org The potential energy distribution (PED) is often used to quantify the contribution of each internal coordinate to a given normal mode, facilitating unambiguous assignments. researchgate.netnih.gov

DFT calculations of vibrational frequencies are typically performed within the harmonic approximation, which can lead to systematic overestimation of the frequencies compared to experimental values. To improve the agreement, scaling factors are applied.

Two common methodologies are uniform scaling and the Scaled Quantum Mechanical (SQM) force field method. elte.huresearchgate.net In uniform scaling, a single factor is applied to all calculated frequencies. elte.hu The SQM method, however, uses a set of different scaling factors for different types of internal coordinates, which can provide a more accurate and physically meaningful correction. researchgate.netresearchgate.net

For this compound, a study demonstrated that the SQM approach, which involves the selective scaling of the DFT force field, is superior to the uniform scaling method. researchgate.net The SQM method allowed for modifications in the band assignment and resulted in a more accurate simulation of the IR and Raman spectra, including band polarizations and intensity patterns. researchgate.net The introduction of independent scaling factors for specific atoms, like sulfur, can further refine the frequency fit. researchgate.net

The electronic properties of this compound can be elucidated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. irjweb.com

Calculations for related molecules have been performed using Time-Dependent DFT (TD-DFT). science.govmdpi.comsciforum.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com These calculations provide insights into the regions of the molecule that are most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO). researchgate.netmdpi.com

Table 2: Representative HOMO-LUMO Energy Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Illustrative data for a related imidazole (B134444) derivative. irjweb.com

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and orbital interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. avogadro.cc It provides insights into a molecule's electrostatic properties, which are fundamental to understanding its reactivity, intermolecular interactions, and electrophilic/nucleophilic sites. ijrte.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

These maps use a color spectrum to represent different potential values. researchgate.net Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. avogadro.ccresearchgate.net Conversely, areas with positive electrostatic potential, indicating electron-poor regions susceptible to nucleophilic attack, are colored blue. avogadro.ccresearchgate.net

For this compound, molecular electrostatic potential surfaces have been investigated using computational methods such as Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set. researchgate.net The analysis of its MEP map helps in identifying the chemically active regions of the molecule, arising from the distribution of electrons influenced by the nitrile and methylthio functional groups. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species.

Non-Linear Optical (NLO) Property Investigations (Polarizability and Hyperpolarizability)

Non-linear optical (NLO) properties of materials are of significant interest due to their potential applications in optoelectronic technologies. researchgate.net The NLO response of a molecule when subjected to an external electric field is characterized by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comscirp.org A substantial hyperpolarizability value, in particular, is indicative of a strong NLO response and is often associated with significant intramolecular charge transfer. mdpi.commdpi.com

Computational chemistry provides a powerful means to predict these properties. The electric dipole moment, polarizability, and first-order hyperpolarizability for this compound have been calculated using DFT methods, specifically with the B3LYP/6-311++G(d,p) basis set via the finite field approach. researchgate.netmdpi.com Such calculations are essential for screening molecules for potential NLO activity. mdpi.com The computed polarizability and hyperpolarizability tensors provide a detailed understanding of the molecule's response to an electric field in different directions.

The key parameters calculated in NLO studies are defined as follows:

| Parameter | Component(s) | Description |

| Dipole Moment (µ) | µx, µy, µz | Represents the measure of net molecular polarity resulting from charge separation. |

| Polarizability (α) | αxx, αyy, αzz, αxy, etc. | Describes the tendency of the molecular electron cloud to be distorted by an external electric field. |

| Average Polarizability (<α>) | 1/3 (αxx + αyy + αzz) | The isotropic average of the polarizability tensor. scirp.org |

| First Hyperpolarizability (β) | βxxx, βyyy, βzzz, βxyy, etc. | Measures the second-order, non-linear response of the molecule to the electric field, crucial for NLO applications. |

This table describes the parameters investigated for this compound; the specific calculated values are found in detailed computational studies.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique indispensable for confirming the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular formula is C₈H₇NS, corresponding to a molecular weight of approximately 149.21 g/mol . nih.govnist.gov

Electron ionization mass spectrometry (EI-MS) of this compound provides a distinct fragmentation pattern that serves as a fingerprint for its identification. nist.gov The mass spectrum confirms the molecular ion and reveals characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

The primary mass spectral data obtained from GC-MS analysis are summarized below:

| Mass-to-Charge Ratio (m/z) | Interpretation | Relative Abundance |

| 149 | Molecular Ion [M]⁺ | Major Peak |

| 148 | [M-H]⁺ | Significant Peak |

| 116 | [M-HCN-CH₃]⁺ or related fragments | Significant Peak |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

The peak at m/z 149 corresponds to the intact molecular ion, confirming the molecular weight of the compound. nih.gov The fragment at m/z 148 likely arises from the loss of a single hydrogen atom. nih.gov The significant peak at m/z 116 suggests a more complex fragmentation process, possibly involving the loss of the nitrile group (as HCN) and the methyl group, a common fragmentation pathway for related aromatic nitrile compounds. nih.govnih.gov

Applications of 2 Methylthio Benzonitrile in Complex Molecular Synthesis

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, 2-(Methylthio)benzonitrile is primarily utilized as an intermediate in the creation of more complex, biologically active compounds. fishersci.atchemicalbook.comthermofisher.com Its reactivity allows for its incorporation into diverse molecular scaffolds, leading to the development of therapeutic agents.

Intermediates for Benzisothiazolinone Derivatives with Antimicrobial Activity

A primary application of this compound is in the synthesis of 1,2-benzisothiazol-3-one (BIT) and its derivatives. google.com These compounds are recognized for their potent and broad-spectrum antimicrobial properties. The synthesis involves a cyclization reaction of this compound, typically with a chlorinating agent in the presence of an acid catalyst and a base. google.com

The resulting benzisothiazolinone compounds exhibit significant inhibitory effects against a wide range of microorganisms, including bacteria and fungi. This antimicrobial efficacy makes them valuable in pharmaceutical preparations as preservatives to ensure product safety and stability.

Table 1: Synthesis and Application of Benzisothiazolinone from this compound

| Precursor | Product | Key Reagents | Application of Product |

|---|

This table summarizes the transformation of this compound into the potent antimicrobial agent 1,2-Benzisothiazol-3-one.

Building Blocks for Pyrimidine-Based Therapeutics, including HIV Drug Intermediates

While direct synthesis from this compound is not explicitly detailed in the provided research, the closely related 2-methylthio pyrimidine (B1678525) scaffold is a critical component in the synthesis of important pyrimidine-based therapeutics. This highlights the value of the methylthio group in the construction of complex heterocyclic systems. For instance, 2-(methylthio)-4-pyrimidinone is a key starting material in a multi-step synthesis to create an intermediate for Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.

In these syntheses, the 2-methylthio group often acts as a leaving group, facilitating nucleophilic substitution reactions to build the complex diarylpyrimidine (DAPY) structure characteristic of drugs like Rilpivirine. The development of efficient synthetic routes for these pyrimidine intermediates is a significant focus in medicinal chemistry.

Synthesis of Aminobenzyl and Sulfonamide Analogues for Medicinal Chemistry

Research has focused on synthesizing novel sulfonamide analogues containing a methylthiobenzene moiety for potential therapeutic applications. One study details the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines. mdpi.com These compounds were designed as molecular hybrids containing fragments of chalcone (B49325) and a 2-methylthiobenzenesulfonamide, and were evaluated for their cytotoxic activity against various human tumor cell lines. mdpi.com The starting point for these specific analogues is 4-chloro-5-methyl-2-methylthiobenzenesulfonamide, demonstrating the utility of the methylthio-benzene sulfonamide scaffold in medicinal chemistry research for developing new anticancer agents. mdpi.com Another patent describes the use of 2-mercapto-benzoxazole sulfonamide intermediates, which can be prepared from related methylthio compounds, in the synthesis of benzoxazole (B165842) sulfonamide compounds that act as HIV protease inhibitors. google.com

Role in Agrochemical and Industrial Chemical Production

The utility of this compound extends beyond pharmaceuticals into the agrochemical and industrial chemical sectors, where it serves as a crucial intermediate for materials with diverse functions. google.com

Synthesis of Bactericides and Fungicides

The role of this compound as a precursor to 1,2-benzisothiazol-3-one (BIT) is highly relevant in the agrochemical industry. google.com BIT is an important industrial bactericide and fungicide with a significant effect in preventing the growth of fungi, bacteria, and algae. google.com Its application helps protect crops and materials from microbial degradation. The synthesis from this compound provides a reliable route to this widely used biocide. google.com

Table 2: Research Findings on Antimicrobial Applications

| Compound Family | Precursor | Target Microorganisms | Industrial Sector |

|---|

This table outlines the antimicrobial spectrum and industrial relevance of compounds derived from this compound.

Utility in Dye and Rubber Chemical Industries

This compound is identified as a key intermediate in the dye and rubber industries. google.com While specific reaction pathways are proprietary, its parent compound, benzonitrile (B105546), is known to be a precursor in the manufacture of dyes such as aniline (B41778) blue. cefacilinasbiotics.com In the rubber industry, benzonitrile derivatives can be used as intermediates for rubber chemicals, which may include accelerators or vulcanizing agents that improve the durability and elasticity of rubber products. The presence of the reactive nitrile and methylthio groups on this compound makes it a versatile building block for these applications. google.comcefacilinasbiotics.com

Research into Biological Activities and Associated Mechanisms of Derived Compounds

Mechanisms of Antimicrobial Action of Benzisothiazolinone Derivatives

2-(Methylthio)benzonitrile serves as a key intermediate in the synthesis of 1,2-benzisothiazol-3(2H)-one, commonly known as benzisothiazolinone (BIT). google.comgoogle.com BIT and its derivatives are widely recognized as potent broad-spectrum antimicrobial agents, effective against bacteria, fungi, and yeast. specialchem.comwikipedia.org

The primary mechanism of antimicrobial action for isothiazolinones, including BIT, is understood to involve the disruption of vital cellular processes. irobiocide.com These compounds can penetrate the cell walls of microorganisms. Once inside the cell, the isothiazolinone molecule interacts with intracellular components. The electrophilic sulfur atom of the isothiazolinone ring is highly reactive towards nucleophilic groups found in cellular constituents.

A key aspect of this mechanism is the reaction with sulfur-containing proteins and enzymes, such as those containing cysteine residues. irobiocide.com The S-N bond in the isothiazole (B42339) ring can be cleaved, leading to the formation of disulfide bonds with the thiol groups of the microbial proteins. irobiocide.com This covalent modification inactivates essential enzymes and disrupts protein function, leading to the inhibition of cellular respiration, growth, and ultimately, cell death. The effectiveness of these derivatives is rooted in their ability to interfere with fundamental metabolic pathways. researchgate.net

Research has demonstrated the efficacy of various N-substituted benzisothiazolinone derivatives against a range of microbes. For example, specific N-alkoxybenzyl and N-aryl derivatives have shown significant activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.

Table 1: Examples of Antimicrobial Activity in Benzisothiazolinone Derivatives

| Compound Derivative | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| N-Aryl derivative | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) of 16 µg/mL | |

| N-Alkoxybenzyl derivative | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 32 µg/mL | |

| 1,2-Benzisothiazol-3-amine derivatives | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis | Confirmed efficacy | researchgate.net |

Enzyme Inhibition Research with Related Benzonitrile (B105546) Analogues

The benzonitrile structural motif, a core feature of this compound, is present in numerous compounds investigated for their potential as enzyme inhibitors. The nitrile group can participate in crucial interactions within an enzyme's active site, such as forming hydrogen bonds or coordinating with metal ions, which can lead to the modulation of enzyme activity.

Research into related benzonitrile analogues has identified inhibitors for several important enzyme targets:

Aldehyde Dehydrogenase (ALDH): Certain imidazo[1,2-a]pyridine (B132010) derivatives containing a benzonitrile moiety have been identified as novel inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). acs.org This enzyme is overexpressed in glioblastoma stem cells, making it a therapeutic target. The inhibitors bind at the entrance of the enzyme's catalytic site. acs.org

Cytochrome P450s: Analogues such as 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile have been shown to inhibit cytochrome P450 enzymes, which are critical in metabolic pathways. evitachem.com This inhibition can significantly alter cellular metabolism.

Indoleamine 2,3-dioxygenase 1 (IDO1): Imidazothiazole derivatives have been developed as IDO1 inhibitors, a promising target for cancer therapy. nih.gov While not direct benzonitrile analogues, the strategic design of these heterocyclic inhibitors often involves exploring various aromatic substitutions to optimize binding and activity, a principle applicable to benzonitrile-containing scaffolds. nih.gov

Human Methylthioadenosine Phosphorylase (MTAP): Acyclic analogues designed to mimic the transition state of the MTAP reaction have been synthesized and tested as inhibitors. nih.gov These studies, while not on benzonitrile compounds directly, highlight the strategy of creating analogues of enzyme substrates or transition states to achieve potent inhibition, a concept relevant to the broader field of enzyme inhibitor design. nih.gov

These studies underscore the importance of the benzonitrile scaffold in medicinal chemistry as a building block for designing targeted enzyme inhibitors. google.com

Pathways to HIV Drug Intermediates and Their Biological Relevance

A critical application of this compound derivatives is in the synthesis of intermediates for potent anti-HIV drugs. Specifically, 2-(methylthio)pyrimidin-4(3H)-one, which is derived from this compound, is a key starting material for the synthesis of Rilpivirine. nih.govd-nb.inforesearchgate.net

Rilpivirine is a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). nih.gov NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for treating HIV-1 infection. nih.govchemijournal.com Their biological relevance stems from their specific mechanism of action: they bind to a hydrophobic, allosteric pocket on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP). researchgate.net This binding induces a conformational change in the enzyme, distorting the catalytic active site and thereby inhibiting its DNA polymerase activity. This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. chemijournal.comresearchgate.net

The synthesis pathway to Rilpivirine intermediates involves several key steps:

A fusion reaction is conducted between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile to produce 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. nih.govd-nb.info

This intermediate is then typically chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. nih.govd-nb.info

This chlorinated benzonitrile is a crucial diarylpyrimidine (DAPY) intermediate that is subsequently coupled with another component, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile, to form the final Rilpivirine drug molecule. nih.govd-nb.info The development of efficient synthetic routes for these intermediates is critical for the cost-effective production of this important antiviral medication. nih.govchemijournal.com

Table 2: Key Intermediates in Rilpivirine Synthesis Derived from this compound Chemistry

| Starting Material | Intermediate | Final Drug Target | Biological Relevance of Target | Reference |

|---|---|---|---|---|

| 2-(methylthio)-4(3H)-pyrimidinone | 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | Rilpivirine | Inhibition of HIV-1 Reverse Transcriptase | nih.govd-nb.inforesearchgate.net |

Exploration of Structure-Activity Relationships in Derived Bioactive Compounds

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For compounds derived from this compound, extensive SAR studies have been conducted to optimize their therapeutic potential.

For Benzisothiazolinone Derivatives: The antimicrobial potency of benzisothiazolinones is influenced by the substituent on the nitrogen atom of the isothiazolinone ring. irobiocide.com For example, N-substituted derivatives with straight-chain alkyl groups, such as N-methyl, N-butyl, and N-n-octyl benzisothiazolinone, show varying physical properties and antimicrobial spectra. irobiocide.com Furthermore, crystallographic studies have suggested that short, directional interactions between the sulfur atom of the benzisothiazolinone and an oxygen atom (S···O contacts) in the biological target may correlate with greater bioactivity. researchgate.net

For Diarylpyrimidine (DAPY) HIV-1 NNRTIs: The SAR of DAPY analogues like Rilpivirine is well-defined. High potency is dependent on several structural features:

The B-arm: A 4-cyanophenylamino group at the pyrimidine's C2 position is considered essential for high antiviral activity. nih.gov

The A-arm: The nature of the second aryl ring, connected to the pyrimidine's C4 position, is critical. For Rilpivirine, this is a (2-cyanovinyl)-2,6-dimethylphenyl group. Ortho-substituents on this phenyl ring are crucial for maintaining the "horseshoe" or "U-shape" conformation that allows the molecule to fit optimally within the flexible NNRTI binding pocket. nih.gov

The Pyrimidine (B1678525) Core: Modifications to the central pyrimidine ring, such as adding small substituents at the C6 position, are explored to fine-tune the activity and resistance profile. nih.gov

Table 3: Structure-Activity Relationship Highlights for DAPY NNRTIs

| Structural Moiety | Position | Importance for Activity | Reference |

|---|---|---|---|

| 4-Cyanophenylamino | Pyrimidine C2 | Essential for high potency | nih.gov |

| o,o-Disubstituted Phenyl | Pyrimidine C4 | Critical for proper conformation and binding | nih.govacs.org |

| Flexible Linker | Between pyrimidine and A-arm | Allows adaptation within the binding pocket | acs.org |

For Benzonitrile-based Enzyme Inhibitors: In the development of enzyme inhibitors, SAR is used to enhance potency and selectivity. For imidazo[1,2-a]pyridine-based ALDH1A3 inhibitors, SAR studies revealed that the placement and nature of substituents on the phenyl rings at positions 2 and 6 of the core structure are key to optimizing inhibitory activity. acs.org Similarly, for 2,5-dimethoxyphenylpiperidine agonists of the serotonin (B10506) 5-HT2A receptor, the substituent at the 4-position of the phenyl ring was found to be a primary determinant of agonist potency. acs.org These examples illustrate the general principle that subtle structural modifications to bioactive scaffolds can lead to significant changes in their interaction with biological targets.

Environmental Fate and Ecotoxicological Research Perspectives

Environmental Mobility Studies (Volatility and Water Solubility Considerations)

The movement of 2-(Methylthio)benzonitrile through the environment is governed by its physical and chemical properties, primarily its volatility and water solubility. Safety data sheets indicate that the compound is likely to be mobile in the environment due to its volatility fishersci.com. Conversely, the same sources suggest it is not likely to be mobile in soil and aquatic environments due to its low water solubility fishersci.com. The compound is described as insoluble in water fishersci.comfishersci.atchemicalbook.com.

This suggests a potential for atmospheric distribution following volatilization, while its movement within water systems may be limited. The boiling point of 116-117°C at 5 mmHg further supports its potential for volatilization under certain environmental conditions fishersci.atchemicalbook.com.

Table 1: Physical Properties of this compound Influencing Environmental Mobility

| Property | Value/Description | Implication for Mobility | Source(s) |

|---|---|---|---|

| Water Solubility | Insoluble | Low mobility in aquatic systems | fishersci.comfishersci.atchemicalbook.com |

| Volatility | Expected to be volatile | Potential for atmospheric transport | fishersci.com |

Bioaccumulation Potential Assessments

Bioaccumulation, the process by which a chemical concentrates in an organism, is a critical ecotoxicological endpoint. While no specific bioaccumulation studies or Bioconcentration Factor (BCF) values for this compound are currently available, its potential can be estimated using the octanol-water partition coefficient (Log K_ow_) fishersci.com. PubChem reports a computed XLogP3 value, a surrogate for Log K_ow_, of 2.2 for this compound nih.gov. This value suggests a moderate potential for the substance to accumulate in the fatty tissues of organisms. Chemicals with a Log K_ow_ between 2 and 4 are often considered to have a potential for bioaccumulation, warranting further investigation.

Table 2: Bioaccumulation Potential Indicators for this compound

| Parameter | Value | Implication for Bioaccumulation | Source(s) |

|---|---|---|---|

| Octanol-Water Partition Coefficient (XLogP3) | 2.2 | Moderate potential to bioaccumulate | nih.gov |

Q & A

Q. What are the key physicochemical properties of 2-(Methylthio)benzonitrile, and how do they influence experimental design?

Answer:

- Melting Point: 33–38°C; Boiling Point: 116–117°C at 5 mmHg .

- Solubility: Insoluble in water, necessitating organic solvents (e.g., monochlorobenzene) for reactions .

- Reactivity: Incompatible with oxidizing agents; storage conditions must avoid exposure to such reagents .

- Methodological Consideration: For reactions in aqueous environments, phase-transfer catalysts or polar aprotic solvents (e.g., DMF) may be required. Physical properties guide purification methods (e.g., recrystallization from ethanol) .

Q. What synthetic routes are commonly used to prepare this compound?

Answer:

- Intermediate Synthesis: Derived from o-cyanotoluene via bromination to form 2-(bromomethyl)benzonitrile, followed by thiolation .

- Direct Thiolation: Reacting 2-cyanophenol with methanethiol under acidic conditions.

- Yield Optimization: A reported synthesis using monochlorobenzene as a solvent achieved 95.9% yield at 70–80°C with controlled stirring .

Q. How can researchers verify the purity and identity of synthesized this compound?

Answer:

- Analytical Techniques:

Advanced Research Questions

Q. How can computational methods aid in predicting and interpreting the spectral properties of this compound?

Answer:

- DFT Simulations: Scaled density functional theory (DFT) force fields can model IR and Raman spectra, enabling band assignments for structural validation .

- Case Study: A study simulated vibrational spectra using DFT, correlating experimental peaks (e.g., 1580 cm aromatic C=C stretches) with theoretical predictions .

- Tools: Software like Gaussian or ORCA for optimizing molecular geometry and calculating spectral data.

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Temperature Control: Maintaining 5–15°C during thiolation minimizes side reactions (e.g., oxidation) .

- Solvent Selection: Monochlorobenzene enhances reactivity due to its non-polar nature and high boiling point .

- Workup Optimization: Washing precipitated crystals with cold solvent reduces impurities; drying under vacuum ensures purity .

Q. How does this compound function as a precursor in pharmaceutical applications?

Answer:

- Case Example: Used to synthesize 1,2-benzisothiazol-3-one, a scaffold in antimicrobial agents, via cyclization with sulfonyl chlorides .

- Drug Development: Serves as an intermediate in antiviral drugs (e.g., rilpivirine hydrochloride) through pyrimidine ring formation .

- Methodology: React with hydrazine derivatives or thioureas under acidic conditions to generate heterocyclic cores .

Q. What are the challenges in characterizing byproducts from reactions involving this compound?

Answer:

- Common Byproducts: Oxidized sulfone derivatives or nitrile hydrolysis products (e.g., benzamide).

- Detection Methods:

- Mitigation: Use inert atmospheres (N) to prevent oxidation and stabilize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.